5-(4-((tert-Butoxycarbonyl)amino)phenyl)isoxazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-((tert-Butoxycarbonyl)amino)phenyl)isoxazole-3-carboxylic acid is a complex organic compound that features a phenyl group, an isoxazole ring, and a carboxylic acid group
Mechanism of Action
Mode of Action
Isoxazole derivatives are known to interact with various biological targets based on their chemical diversity . The compound’s interaction with its targets and the resulting changes would depend on the specific biological context.
Biochemical Pathways
Isoxazole derivatives are known to be involved in various biological activities such as anticancer, antioxidant, antibacterial, and antimicrobial activity . The downstream effects would depend on the specific biological context and the targets that the compound interacts with.
Result of Action
Isoxazole derivatives are known to exhibit various biological activities, suggesting that they can induce significant molecular and cellular changes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound . These factors could include the pH of the environment, the presence of other molecules or drugs, and the specific characteristics of the target cells or tissues.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-((tert-Butoxycarbonyl)amino)phenyl)isoxazole-3-carboxylic acid typically involves multiple steps, starting with the protection of the amino group using the tert-butoxycarbonyl (Boc) group. This is followed by the formation of the isoxazole ring and subsequent introduction of the carboxylic acid group.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of specific catalysts to drive the reactions efficiently.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often involving the carboxylic acid group.
Reduction: Reduction reactions can be performed on the isoxazole ring or the phenyl group.
Substitution: Substitution reactions can occur at various positions on the phenyl ring or the isoxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution pattern.
Major Products Formed:
Oxidation typically results in the formation of carboxylic acids or their derivatives.
Reduction can lead to the formation of alcohols or amines.
Substitution reactions can produce a variety of substituted phenyl and isoxazole derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological studies, such as probing enzyme mechanisms or as a fluorescent probe. Medicine: Industry: Utilized in the production of advanced materials and polymers.
Comparison with Similar Compounds
4-(4-((tert-Butoxycarbonyl)amino)phenyl)isoxazole-3-carboxylic acid
5-(4-((tert-Butoxycarbonyl)amino)phenyl)pyrazole-3-carboxylic acid
Properties
IUPAC Name |
5-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]-1,2-oxazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5/c1-15(2,3)21-14(20)16-10-6-4-9(5-7-10)12-8-11(13(18)19)17-22-12/h4-8H,1-3H3,(H,16,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQZDYOJZRRPROQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC(=NO2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.